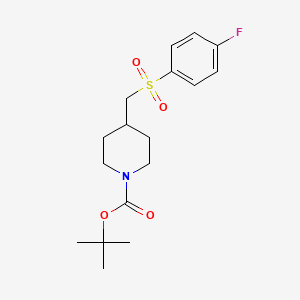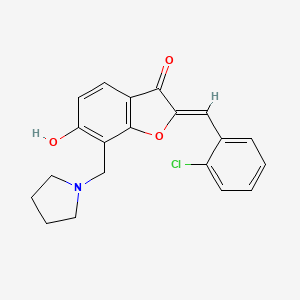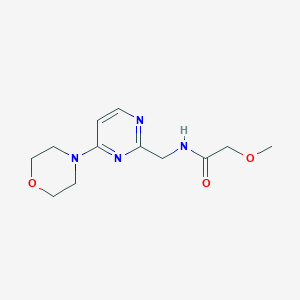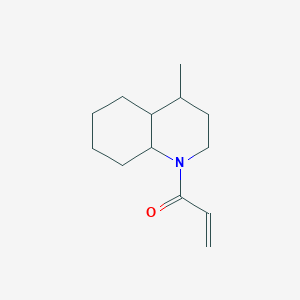![molecular formula C18H10F4N2O4S B2497243 3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 303152-52-5](/img/structure/B2497243.png)
3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H10F4N2O4S and its molecular weight is 426.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Fate and Atmospheric Chemistry of Nitrophenols
Nitrophenols, closely related to the chemical structure of interest, have been extensively studied for their atmospheric occurrence, sources, and transformation processes. These compounds, including fluorinated nitrophenols, are formed through combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The study by Harrison et al. (2005) on the atmospheric chemistry of nitrophenols highlights the importance of both gas and liquid-phase transformations, which could be relevant to understanding the environmental behavior of fluorinated nitrophenols like the compound Harrison et al., 2005.
Synthesis and Applications of Fluorinated Compounds
Fluorinated compounds, due to their unique properties such as high stability and lipophilicity, find extensive applications in materials science, pharmaceuticals, and agrochemicals. Research on the synthesis and properties of fluorinated liquid crystals by Hird (2007) illustrates the significant impact of fluorine atoms on the physical and chemical properties of organic molecules, potentially offering insights into the design and application of the compound for material science applications Hird, 2007.
Pharmacological Research and Potential Applications
The structure of "3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide" suggests potential for pharmacological investigation, given the presence of multiple functional groups known for their bioactivity. Studies on similar compounds, such as chlorogenic acid and its derivatives, have demonstrated a range of biological activities including antioxidant, anti-inflammatory, and neuroprotective effects. These activities suggest that the compound could also be explored for similar pharmacological applications Naveed et al., 2018.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4N2O4S/c19-13-9-12(24(26)27)4-5-14(13)28-15-6-7-29-16(15)17(25)23-11-3-1-2-10(8-11)18(20,21)22/h1-9H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRSFYGDTABVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)


![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)


![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)
![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)
